molecular formula C10H6N2O5 B1417380 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole CAS No. 2206610-22-0

5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole

Cat. No. B1417380
M. Wt: 234.16 g/mol
InChI Key: PAOBLYASRWHBCC-UHFFFAOYSA-N
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Description

The compound “1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone” has a similar structure . It has a molecular weight of 209.16 . Another related compound is “1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol” with a molecular weight of 211.17 .


Molecular Structure Analysis

The molecular structure of “5-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione” is available . This compound has a molecular formula of C12H7N3O7 and a molecular weight of 305.2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol” include a melting point of 86.0 to 90.0 °C and solubility in methanol . The compound “1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone” has a molecular weight of 209.16 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 6-Nitroderivatives Synthesis : 6-Nitrooxazolo derivatives can be synthesized through reactions involving 5-nitro-2-pyridone, leading to products like 1-amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3 and hydrolytic cleavage of the oxazole fragment (Bush & Babaev, 2003).

Synthesis of Derivatives and Analogues

  • Benzo[d]oxazol Derivatives Synthesis : Novel 5-nitro-1,3-benzoxazole derivatives show potential as in vitro anthelmintic agents, with molecular docking studies indicating their effectiveness in inhibiting β-tubulin in parasites (Satyendra et al., 2015).
  • Synthesis of Heterocyclic Compounds : There's significant research in synthesizing heterocyclic compounds like 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole starting from 5-nitro-1H-indazole, indicating a broad scope in heterocyclic chemistry (El’chaninov et al., 2018).

Applications in Catalysis

  • Catalytic Applications : A copper-based metal-organic framework synthesized from 5-nitro-1,2,3-benzene tricarboxylic acid has shown efficiency as a recyclable heterogeneous catalyst for enamination of β-ketoesters (Zhao et al., 2013).

Crystallography and Molecular Structure

  • Molecular and Crystal Structure Analysis : Detailed analysis of the molecular and crystal structure of compounds like Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate provides insights into their geometric configurations, which is crucial for understanding their chemical properties and potential applications (Bakthadoss et al., 2012).

Medicinal Chemistry and Drug Discovery

  • Anticancer Drug Development : Research on 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel antitumor agents targeting human DNA topoisomerase enzymes highlights the potential of nitro-benzoxazole derivatives in developing new anticancer drugs (Karatas et al., 2021).

Energetic Materials

  • High-Density Energetic Materials : Salts of trinitromethyl-substituted triazoles, including derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, form a new class of high-density energetic materials, showcasing the relevance of nitro-benzoxazole derivatives in the field of materials science and energetics (Thottempudi & Shreeve, 2011).

properties

IUPAC Name

5-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-12(14)7-2-9-8(16-5-17-9)1-6(7)10-3-11-4-15-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOBLYASRWHBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=CN=CO3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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